molecular formula C19H14N2O5 B2413310 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-18-2

6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2413310
CAS No.: 892756-18-2
M. Wt: 350.33
InChI Key: KOGAIVXBGWVDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a chromen-2-one core with methoxy groups and an oxadiazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through a condensation reaction between salicylaldehyde and acetic anhydride, followed by cyclization

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Introduction of different functional groups, such as amino or halide groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has shown potential in various bioassays. It may exhibit biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Mequinol (4-methoxyphenol): A phenolic compound with similar methoxy groups but lacking the chromen-2-one and oxadiazole structures.

  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: A related chromen-2-one derivative without the oxadiazole ring.

Uniqueness: 6-Methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its combination of chromen-2-one and oxadiazole structures, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-5-3-11(4-6-13)17-20-18(26-21-17)15-10-12-9-14(24-2)7-8-16(12)25-19(15)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAIVXBGWVDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.